

# 1-iodobutane CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Iodobutane

Cat. No.: B1219991

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An In-Depth Technical Guide to **1-Iodobutane** for Researchers and Drug Development Professionals

## Core Identifiers and Properties

**1-Iodobutane**, also known as n-butyl iodide, is a primary alkyl halide extensively used in organic synthesis as a versatile alkylating agent. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in academic research and the pharmaceutical industry.

### Chemical Identifiers

Identifier	Value
CAS Number	542-69-8[1][2]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> I[1]
Molecular Weight	184.02 g/mol [1][2]
IUPAC Name	1-iodobutane[3][4]
Synonyms	n-Butyl iodide, Butyl iodide[5][6]
InChI Key	KMGBZBJJOKUPIA-UHFFFAOYSA-N[4]
SMILES	CCCCI[4]

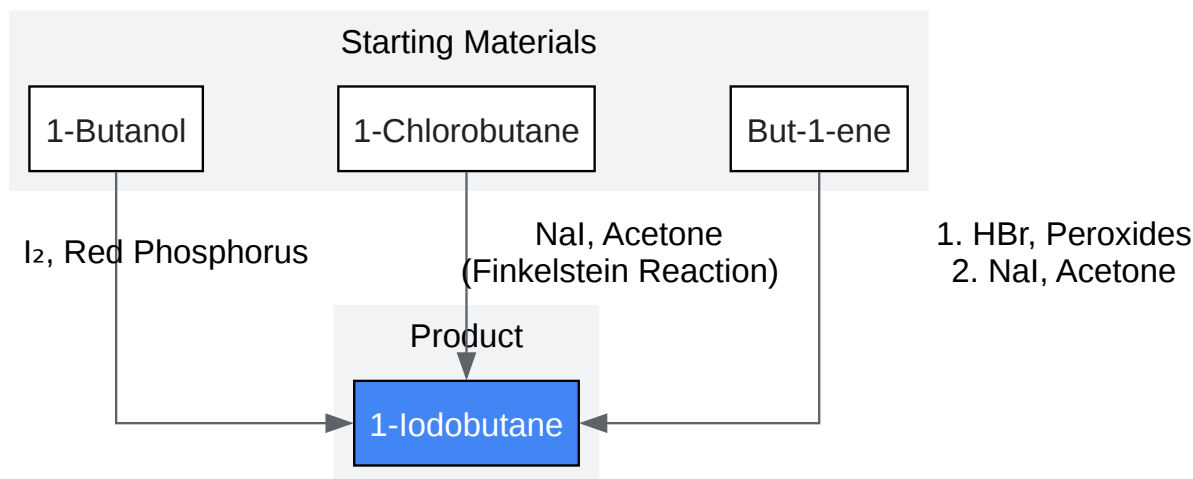
### Physicochemical Properties

The physical and chemical properties of **1-iodobutane** are summarized below. It is a colorless liquid that is sensitive to light and may discolor over time.<sup>[7][8]</sup> It is highly flammable and incompatible with strong oxidizing agents.<sup>[2][7]</sup>

Property	Value
Appearance	Colorless to pale yellow liquid <sup>[3]</sup>
Melting Point	-103 °C <sup>[2][7]</sup>
Boiling Point	130-131 °C <sup>[2][7]</sup>
Density	1.617 g/mL at 25 °C <sup>[2][7]</sup>
Refractive Index (n <sup>20</sup> /D)	1.498 <sup>[2][7]</sup>
Flash Point	33 °C (91.4 °F) <sup>[8]</sup>
Vapor Density	~5 (vs air)
Water Solubility	Insoluble <sup>[3][7][8]</sup>
Organic Solvent Solubility	Soluble in alcohol, ether, chloroform, and benzene <sup>[3][7]</sup>
Stability	Light sensitive; stabilized with copper <sup>[2][7]</sup>

## Synthesis of 1-Iodobutane

**1-Iodobutane** can be synthesized from several common starting materials. The choice of method often depends on the availability of precursors and the desired scale of the reaction.



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**Caption:** Synthetic pathways to **1-iodobutane**.

## Key Reactions and Applications in Drug Development

**1-Iodobutane**'s reactivity is dominated by the nature of the carbon-iodine bond. Iodine is an excellent leaving group, making **1-iodobutane** a strong electrophile for nucleophilic substitution reactions, primarily proceeding via an SN<sub>2</sub> mechanism.<sup>[9][10]</sup>

Applications include:

- **Alkylation Agent:** It is widely used to introduce a butyl group onto various nucleophiles, including amines, phenols, thiols, and carbanions. This is fundamental in building more complex molecular scaffolds.<sup>[6]</sup>
- **Grignard Reagent Formation:** It readily reacts with magnesium metal to form butylmagnesium iodide, a potent Grignard reagent used for creating new carbon-carbon bonds with carbonyl compounds and other electrophiles.<sup>[3]</sup>
- **Pharmaceutical Intermediates:** It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and active biological compounds.<sup>[7][10]</sup> For example, derivatives

have been used to synthesize compounds with potential anti-inflammatory and anti-cancer activities.[10]

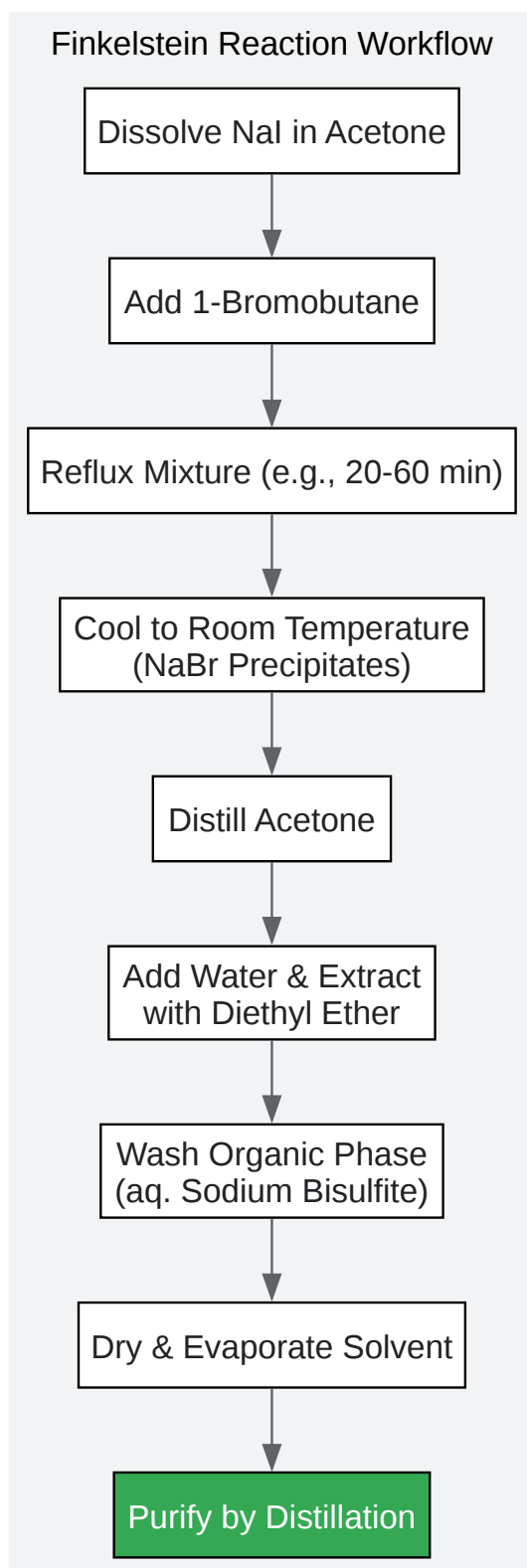
- Bactericide: The compound and its derivatives have shown potential as antimicrobial and antibiofilm agents.[10][11]

## Experimental Protocols

The following sections provide detailed methodologies for common laboratory procedures involving **1-iodobutane**. Safety Precaution: Alkyl halides, particularly iodides, are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation or skin contact.[9][12]

### Protocol 1: Synthesis of 1-Iodobutane via Finkelstein Reaction

This protocol describes the conversion of 1-bromobutane to **1-iodobutane** using the Finkelstein reaction, which relies on the differential solubility of sodium halides in acetone.[9][12]



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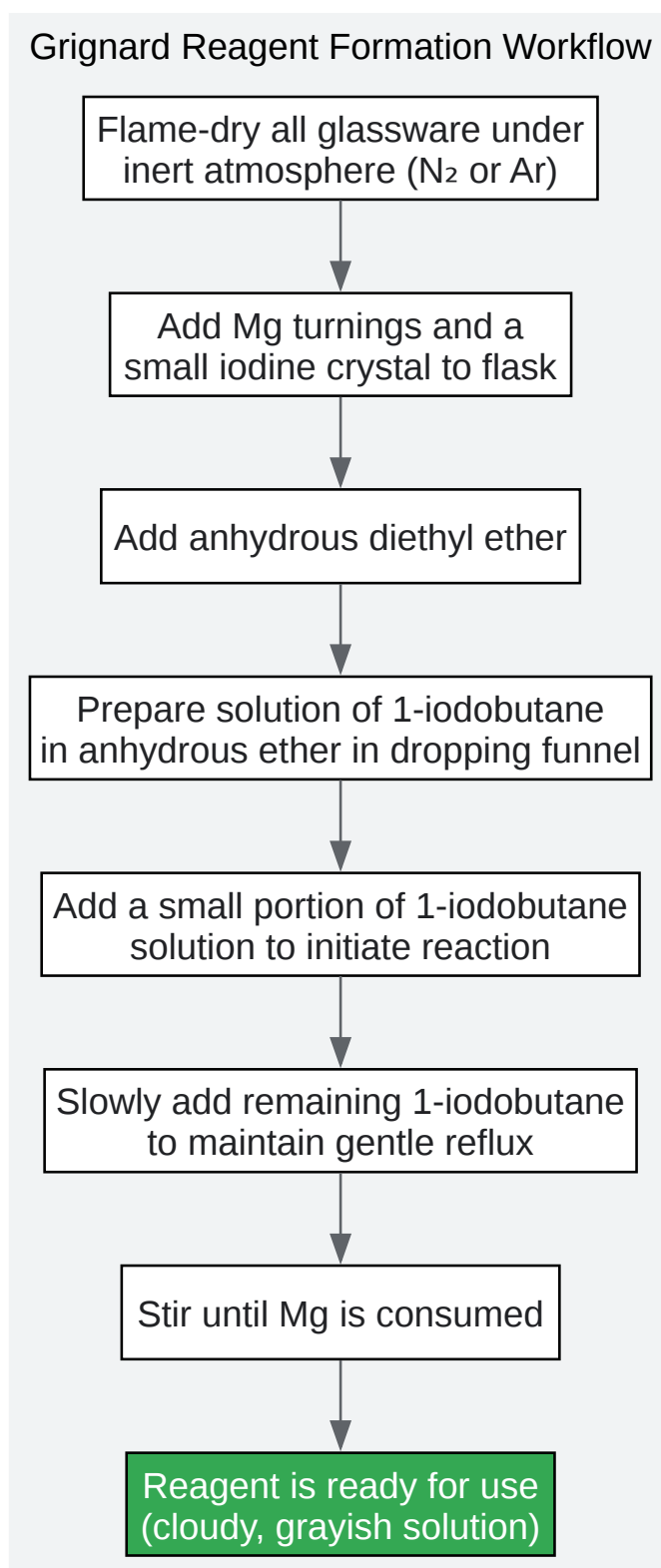
**Caption:** Experimental workflow for the Finkelstein reaction.

#### Methodology:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium iodide (1.0 mol equivalent) in anhydrous acetone.[\[12\]](#)
- Add 1-bromobutane (1.0 mol equivalent) to the solution.[\[12\]](#)
- Heat the mixture to reflux for approximately 20-60 minutes. The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[\[12\]](#)
- After reflux, allow the flask to cool to room temperature.
- Set up a distillation apparatus and distill off the majority of the acetone.[\[12\]](#)
- Cool the residue and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.[\[12\]](#)
- Extract the aqueous layer with diethyl ether. Combine the organic layers.[\[12\]](#)
- Wash the organic phase with a saturated aqueous sodium bisulfite solution to remove any free iodine, followed by a water wash.[\[12\]](#)
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent using a rotary evaporator.[\[12\]](#)
- The crude **1-iodobutane** can be purified by fractional distillation, collecting the fraction boiling at 129-131 °C.[\[13\]](#)[\[12\]](#)

## Protocol 2: Formation of Butylmagnesium Iodide (Grignard Reagent)

This protocol outlines the synthesis of a Grignard reagent from **1-iodobutane**. This reaction is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).[\[14\]](#)



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**Caption:** Workflow for preparing a Grignard reagent.

#### Methodology:

- Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas.<sup>[14]</sup>
- Place magnesium turnings (1.1 mol equivalent) and a small crystal of iodine (to activate the magnesium surface) in the cooled flask.<sup>[14]</sup>
- Add a portion of the total required anhydrous diethyl ether to the flask to cover the magnesium.
- Dissolve **1-iodobutane** (1.0 mol equivalent) in the remaining anhydrous diethyl ether and place this solution in the dropping funnel.
- Add a small amount of the **1-iodobutane** solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling or cloudiness appears. Gentle warming may be required.
- Once the reaction has started, add the rest of the **1-iodobutane** solution dropwise at a rate that maintains a gentle reflux.<sup>[14]</sup>
- After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed. The resulting cloudy, grayish-brown solution is the Grignard reagent and is typically used immediately in the subsequent synthetic step.<sup>[14]</sup>
- The concentration of the prepared reagent should be determined by titration before use.<sup>[14]</sup>

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